![molecular formula C7H6BrN3S B12974840 5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine: is a heterocyclic compound that features a bromine atom, a methylthio group, and an imidazo[4,5-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Bromination: The pyridine derivative undergoes bromination to introduce the bromine atom at the 5-position.
Thioether Formation:
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and thioether formation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anticancer and antimicrobial properties.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Mechanism: The mechanism of action of 5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups play crucial roles in binding to these targets, influencing the compound’s biological activity.
Molecular Targets and Pathways:
Kinases: The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling.
Receptors: It may also interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
5-Bromo-2-methylpyridine: Shares the bromine substitution but lacks the imidazo[4,5-b]pyridine core.
2-(Methylthio)pyridine: Contains the methylthio group but lacks the bromine atom and the imidazo[4,5-b]pyridine core.
Thiazolo[4,5-b]pyridines: Similar heterocyclic structure but with different substituents.
Uniqueness: 5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine is unique due to the combination of the bromine atom, methylthio group, and the imidazo[4,5-b]pyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H6BrN3S |
|---|---|
Peso molecular |
244.11 g/mol |
Nombre IUPAC |
5-bromo-2-methylsulfanyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-9-4-2-3-5(8)10-6(4)11-7/h2-3H,1H3,(H,9,10,11) |
Clave InChI |
PDLZQPGCUQZFOS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(N1)C=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


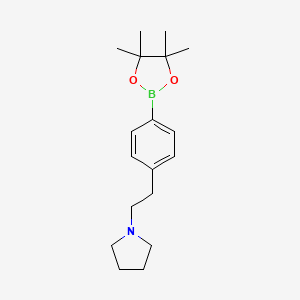
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B12974766.png)

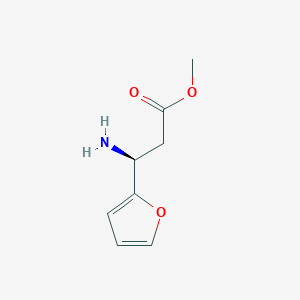
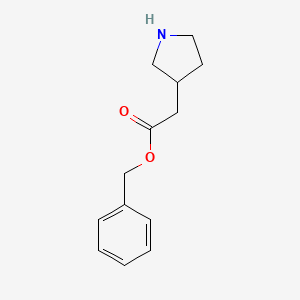
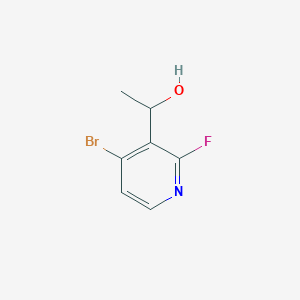




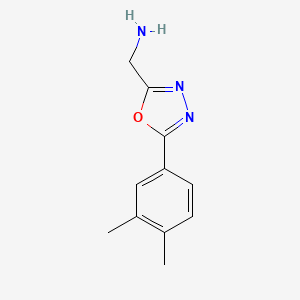

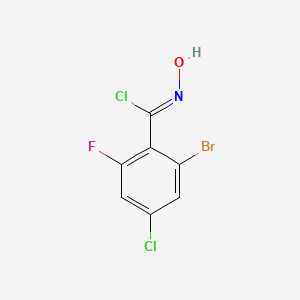
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
